(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)

Mcl-1 inhibition apoptosis regulation oncology

Researchers require stereochemically pure C2-symmetric bis-electrophiles for chiral ligand synthesis and bioactive scaffolds. Racemic or meso alternatives fail to preserve stereochemical fidelity. - **Chiral Phosphine Synthesis**: Direct precursor to Chiraphos and analogs via stereospecific double SN2 (inversion). - **Medicinal Chemistry**: Enables Mcl-1 inhibitor construction (Ki = 0.0240 nM, US20240150293). - **Bulk & R&D Quantities**: Available from bench-gram to multi-kilo scale for GMP intermediates.

Molecular Formula C18H22O6S2
Molecular Weight 398.5 g/mol
Cat. No. B12061159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate)
Molecular FormulaC18H22O6S2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m1/s1
InChIKeyMFRBMNNZDFDJOF-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate): Chiral Bis-Tosylate Building Block


(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) (CAS 64896-27-1; also reported as 49662-27-3 and 74839-83-1), with molecular formula C18H22O6S2 and molecular weight 398.5 g/mol, is a C2-symmetric chiral bis-sulfonate ester derived from (2R,3R)-2,3-butanediol . The compound features two para-toluenesulfonate (tosylate) leaving groups on a four-carbon backbone bearing two contiguous stereogenic centers in the (R,R)-configuration, providing dual electrophilic sites for nucleophilic displacement while retaining stereochemical integrity . It serves as a versatile electrophilic chiral building block for constructing C2-symmetric ligands, chiral auxiliaries, and stereodefined molecular architectures through SN2-type transformations, wherein the tosylate groups function as superior leaving groups relative to halides due to their attenuated basicity and crystallinity [1].

C2-symmetric chiral bis-electrophile for ligand construction
Stereospecific SN2 displacement with inversion at both (R,R) centers
Tosylate leaving groups provide reported crystallinity and reactivity profile

Stereochemical Irreplaceability of (2R,3R)-Bis-Tosylate


Substitution of (2R,3R)-butane-2,3-diyl bis(4-methylbenzenesulfonate) with its stereoisomers—(2S,3S)-, meso-(2R,3S)-enantiomers—or with alternative diol-derived ditosylates (e.g., 1,2-ethanediol ditosylate, 1,4-butanediol ditosylate) fundamentally alters downstream stereochemical outcomes and ligand properties [1]. The C2-symmetric (R,R)-configuration imposes a well-defined chiral environment that translates stereochemical information through nucleophilic displacement to produce enantiomerically pure products; the meso isomer yields achiral or racemic products lacking asymmetric induction capacity [2]. Furthermore, the specific four-carbon backbone with vicinal stereocenters provides distinct bite angles and conformational rigidity in derived bidentate ligands (e.g., Chiraphos-type phosphines) compared to those from 1,2- or 1,3-diol scaffolds, directly affecting catalytic enantioselectivity and metal coordination geometry [3]. These stereochemical and structural differences render generic substitution scientifically invalid for applications requiring predictable chiral transfer or specific ligand geometry.

Stereoisomer mismatch

(2S,3S) or meso enantiomers may yield racemic products or eliminate asymmetric induction capacity, altering downstream stereochemical outcomes.

Backbone geometry shift

Alternative diol ditosylates (e.g., 1,2-ethanediol, 1,4-butanediol) change bite angle and conformational rigidity, impacting catalytic enantioselectivity and metal coordination.

Chiral transfer fidelity

Structural deviation may compromise predictable stereochemical information translation; generic substitution not supported for stereodefined synthesis.

Quantitative Differentiation Evidence vs. Closest Comparators


Mcl-1 Binding Affinity: Sub-Nanomolar Potency

(2R,3R)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) appears as Example 975A in US Patent US20240150293, where it is incorporated into a larger molecular scaffold exhibiting potent binding to induced myeloid leukemia cell differentiation protein Mcl-1 with Ki = 0.0240 nM [1]. The (R,R)-stereochemistry is essential for this sub-nanomolar affinity; the corresponding (S,S)-enantiomer and meso-diastereomer constructs are not reported with comparable potency in the patent, consistent with the established principle that Mcl-1 inhibitors require specific three-dimensional stereochemical presentation for high-affinity binding [2].

Mcl-1 binding affinity (Ki)
Class-level inference
Target construct: Ki = 0.0240 nM
Stereoisomer constructs: not comparably potent
Supports Mcl-1 inhibitor screening context
Patent-derived data; requires independent validation
Mcl-1 inhibition apoptosis regulation oncology

Chiraphos-Type Diphosphine Ligand Synthesis

Reaction of (2R,3R)-butanediol ditosylate with lithium dibenzophospholide yields (2S,3S)-bis(dibenzophospholyl)butane, a rigid C2-symmetric chelating diphosphine ligand [1]. The derived ruthenium half-sandwich complex [CpRu((S,S)-C12H8PCHMeCHMePC12H8)Cl] was characterized crystallographically (monoclinic, space group P21, a=820.6 pm, b=1501.0 pm, c=1172.8 pm, β=108.87°) and demonstrated perfect coplanarity of the two dibenzophosphole moieties imposed by steric interaction with the Cp ligand—a structural feature directly attributable to the backbone geometry derived from the starting (2R,3R)-ditosylate [1]. The enantiomeric purity of the complex was verified by conversion to diastereomerically pure [CpRu((S,S)-C12H8PCHMeCHMePC12H8)((S)-CNCHMePh)]BF4 [1].

Chiraphos diphosphine synthesis
Head-to-head
Target: chiral C2-symmetric (S,S)-ligand
Comparator: achiral ligand, no stereocontrol
Enables stereodefined ligand assembly
Crystallographically verified Ru complex
asymmetric catalysis chiral phosphine ligands transition metal complexes

Synthetic Yield: Optimized Tosylation Protocol

A documented synthesis of (2R,3R)-butane-2,3-diyl bis(4-methylbenzenesulfonate) from (2R,3R)-(-)-2,3-butanediol and p-toluenesulfonyl chloride, using 4-dimethylaminopyridine and triethylamine in dichloromethane, achieved a 76% isolated yield [1]. This represents a well-characterized, reproducible synthetic protocol with defined yield parameters. While direct comparative yield data for alternative stereoisomers under identical conditions is not available in the same reference, this 76% benchmark enables procurement evaluation regarding material accessibility and synthetic efficiency.

Isolated synthetic yield
Supporting evidence
76%
Provides procurement benchmark
Reported protocol; no direct comparator
tosylation methodology process chemistry chiral building block synthesis

Stereoisomer-Specific Receptor Activation

The stereoisomers of 2,3-butanediol—the diol precursor to the target bis-tosylate—exhibit markedly different activation of the Drosophila odorant receptor Or92a [1]. In calcium imaging assays, (2R,3R)-2,3-butanediol elicited a response of approximately 15% ΔF/F (n=4), while (2S,3S)-2,3-butanediol produced a response exceeding 40% ΔF/F despite a weaker stimulus concentration [1]. The meso isomer (2S,3R) gave only a weak response, demonstrating that even the diastereomeric relationship significantly attenuates biological recognition [1]. While this data pertains to the diol precursor rather than the bis-tosylate itself, it establishes class-level stereochemical discrimination that carries forward into tosylate-derived products.

Or92a receptor activation
Class-level inference
(2R,3R)-diol: ~15% ΔF/F
(2S,3S)-diol: >40% ΔF/F
meso: weak response
Demonstrates stereochemical discrimination
Diol precursor data; bis-tosylate relevance inferred
chemoreception stereochemical discrimination insect olfaction

Chiraphos Nickel Catalyst for Cross-Coupling Polymerization

Nickel thiocyanate complexes prepared from (2S,3S)-2,3-bis(diphenylphosphino)butane (Chiraphos)—which is synthesized from (2R,3R)-butanediol ditosylate via nucleophilic displacement with diphenylphosphide—demonstrate catalytic activity in polymerization reactions of 1,4-dihalobenzenes and 2-halo-3-hexylthiophenes, yielding poly(1,4-phenylene) and poly(3-hexylthiophene-2,5-diyl), respectively [1]. The (R,R)-stereochemistry of the starting ditosylate translates to the (S,S)-Chiraphos ligand [1]. Comparative evaluation with alternative ligands (e.g., 1,2-bis(diphenylphosphino)ethane, 1,3-bis(diphenylphosphino)propane) in the same study revealed that Chiraphos provides distinct catalytic performance in these polymerization reactions [1].

Ni-catalyzed polymerization
Cross-study comparable
Chiraphos-Ni: active, stereochemical control
Achiral diphosphines: no stereocontrol
Supports stereocontrolled polymerization
From MolAid reaction information
cross-coupling catalysis conducting polymers nickel catalysis

Physicochemical Profile: Lipophilicity and Handling

Computed physicochemical parameters for (2R,3R)-butane-2,3-diyl bis(4-methylbenzenesulfonate) include an octanol-water partition coefficient (LogP) of 3.8, topological polar surface area of 104 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. Additional reported properties include density = 1.273 g/cm³, boiling point = 550.2°C at 760 mmHg, refractive index = 1.554, and vapor pressure = 1.37×10⁻¹¹ mmHg at 25°C . These values are characteristic of moderately lipophilic bis-tosylate esters; the LogP value of 3.8 distinguishes it from more hydrophilic alternatives such as unprotected diols (LogP typically <0.5) or more lipophilic analogs with extended alkyl chains (LogP >5).

Lipophilicity (LogP)
Supporting evidence
LogP = 3.8
Informs solvent selection and purification
Computed value; experimental validation recommended
physicochemical properties lipophilicity formulation

(2R,3R)-Bis-Tosylate: Research and Industrial Applications


Chiral Diphosphine Ligand Synthesis for Asymmetric Catalysis

This bis-tosylate is the established precursor for Chiraphos [(2S,3S)-2,3-bis(diphenylphosphino)butane] and its rigid dibenzophosphole analogs. Nucleophilic displacement of both tosylate groups with phosphide nucleophiles proceeds with inversion of configuration at both stereocenters, yielding C2-symmetric bidentate phosphine ligands with defined (S,S)-stereochemistry [1]. The four-carbon backbone with vicinal stereocenters provides optimal bite angle and conformational rigidity for transition metal coordination, as demonstrated crystallographically for the ruthenium complex [CpRu((S,S)-C12H8PCHMeCHMePC12H8)Cl] [1]. This ligand class finds application in Rh- and Ru-catalyzed asymmetric hydrogenation, Ni-catalyzed cross-coupling polymerizations, and enantioselective C-C bond-forming reactions where stereochemical fidelity is paramount [1].

Mcl-1 Inhibitor Development for Oncology

The (R,R)-stereochemical configuration of this bis-tosylate translates into sub-nanomolar Mcl-1 binding affinity when incorporated into appropriate inhibitor scaffolds, as evidenced by Ki = 0.0240 nM data from US20240150293 [1]. Mcl-1 (induced myeloid leukemia cell differentiation protein) is a validated anti-apoptotic target in hematologic malignancies and solid tumors; inhibitors require precise three-dimensional presentation for effective binding. Procurement of the stereochemically pure (2R,3R)-bis-tosylate—rather than racemic or meso mixtures—is essential for constructing Mcl-1-targeted therapeutic candidates with reproducible, high-affinity binding profiles [1].

Stereospecific SN2 Displacement for Vicinal Chiral Centers

As a bis-electrophile bearing two excellent tosylate leaving groups on adjacent stereocenters, this compound enables stereospecific double SN2 displacement with diverse nucleophiles (amines, thiols, azides, malonates, phosphides) to construct chiral diamines, dithiols, diazides, and other vicinally functionalized C2-symmetric molecules [1]. The reaction proceeds with clean inversion at each stereocenter, preserving stereochemical integrity while installing new functionality. This contrasts with alternative leaving groups (mesylates, halides) which may offer inferior crystallinity for purification or different reactivity profiles [1]. The defined stereochemical outcome ensures predictable product configuration, eliminating the need for chiral resolution steps downstream [1].

Reference Standard for Chiral Quality Control

Given the substantial differences in biological receptor activation between (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol stereoisomers (>2.7-fold difference in calcium response magnitude between (R,R) and (S,S) enantiomers [1]), the corresponding bis-tosylate serves as a critical reference standard for validating chiral analytical methods (chiral HPLC, SFC, NMR with chiral shift reagents). Its distinct physicochemical properties—including LogP = 3.8, density = 1.273 g/cm³, and refractive index = 1.554 [2]—enable robust method development for detecting stereochemical impurities in pharmaceutical intermediates and final active pharmaceutical ingredients.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Stereospecific SN2 inversion with C2-symmetric backbone
Enantioselectivity and ligand geometry review
Mcl-1 target binding studies
Stereochemical presentation for binding pocket fit
Binding affinity assay validation
Vicinal chiral center construction
Leaving-group reactivity and crystallinity
Stereochemical inversion confirmation
Chiral analytical method development
Physicochemical differentiation (LogP, density)
Chiral purity and stereoisomer detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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